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Compound of Interest

Compound Name: Copper(ii)methoxide

Cat. No.: B12061249

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of copper(ll) methoxide from copper(ll)
acetate, providing a comprehensive overview of the reaction, detailed experimental protocols,
and relevant characterization data. This document is intended to serve as a practical resource
for chemists and material scientists in academic and industrial research settings.

Introduction

Copper(ll) methoxide, with the chemical formula Cu(OCHSs)z, is an inorganic compound that
serves as a valuable precursor and intermediate in various chemical transformations.[1][2] Its
applications span catalysis, organic synthesis, and the formation of other copper-containing
complexes.[1][3] The synthesis of copper(ll) methoxide can be achieved through several
routes, including the direct reaction of a copper(ll) salt with methanol or via a metathesis
reaction with an alkali metal methoxide. This guide focuses on the synthesis utilizing the readily
available and commonly used precursor, copper(ll) acetate.

Reaction Pathway and Stoichiometry

The primary reaction for the synthesis of copper(ll) methoxide from copper(ll) acetate involves
the displacement of the acetate ligands by methoxide groups. The overall balanced chemical
equation for this reaction is:

CU(CH3COO)z2(s) + 2 CH3OH(l) = Cu(OCHs)2(s) + 2 CH3COOH(aq)
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Alternatively, the reaction can be driven to completion by using a strong base, such as sodium
methoxide, to neutralize the acetic acid byproduct.

A direct, solventothermal method involves the reaction of copper(ll) acetate monohydrate
directly with methanol.[4] In this process, methanol acts as both a reactant and the solvent. The
major byproduct of this synthesis is methyl acetate.[4]

Experimental Protocols

Two primary methods for the synthesis of copper(ll) methoxide from a copper(ll) source are
detailed below. The first is a direct solventothermal method using copper(ll) acetate, and the
second is a more general method involving the in-situ formation of copper(ll) methoxide from a
copper(ll) halide and sodium methoxide, which can be adapted for copper(ll) acetate.

Direct Solventothermal Synthesis from Copper(ll)
Acetate Monohydrate

This method is adapted from the direct reaction of copper(ll) acetate monohydrate with
methanol under solventothermal conditions.[4]

Materials:

o Copper(ll) acetate monohydrate (Cu(OAc)z2-H20)
e Methanol (CHsOH), anhydrous

Equipment:

Teflon-lined stainless steel autoclave

Magnetic stirrer and stir bar

Oven or heating mantle

Filtration apparatus (e.g., Buchner funnel)

Vacuum desiccator
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Procedure:

In a typical experiment, a precise amount of copper(ll) acetate monohydrate is placed into
the Teflon liner of a stainless steel autoclave.

¢ Anhydrous methanol is added to the liner. The molar ratio of methanol to copper(ll) acetate
should be in large excess to serve as both reactant and solvent.

e The autoclave is sealed and heated to a temperature of 120-160°C for a period of 24-48
hours.[5] The reaction is carried out under the autogenous pressure generated at the
reaction temperature.

 After the reaction period, the autoclave is allowed to cool to room temperature.
e The resulting solid product, copper(ll) methoxide, is collected by filtration.

e The precipitate is washed with cold methanol to remove any unreacted starting material and
byproducts.[3]

The final product is dried under vacuum or in a desiccator to yield a blue to green powder.[2]

Synthesis via Reaction with Sodium Methoxide

This protocol is a general method for the synthesis of copper alkoxides and can be adapted
from procedures using copper(ll) halides.[6]

Materials:

o Copper(ll) acetate (Cu(OAc)2)

e Sodium methoxide (NaOMe)

¢ Methanol (CH3OH), anhydrous

Equipment:

» Schlenk flask or a three-necked round-bottom flask

e Magnetic stirrer and stir bar
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 Inert atmosphere setup (e.g., nitrogen or argon line)
e Cannula for liquid transfer

« Filtration apparatus (e.g., Schlenk filter)

Procedure:

» Anhydrous copper(ll) acetate is suspended in anhydrous methanol in a Schlenk flask under
an inert atmosphere.[3]

 In a separate flask, a solution of sodium methoxide in anhydrous methanol is prepared. A
stoichiometric amount (2 equivalents) of sodium methoxide is typically used.

e The sodium methoxide solution is slowly added to the copper(ll) acetate suspension via a
cannula with vigorous stirring. The addition is typically carried out at room temperature.[6]

e The reaction mixture is stirred for a period of 1 to 24 hours at room temperature.[6] The
formation of a precipitate indicates the production of copper(ll) methoxide.

e The solid product is isolated by filtration under an inert atmosphere.

e The precipitate is washed with anhydrous methanol to remove sodium acetate and any
unreacted starting materials.

e The product is dried under vacuum to yield pure copper(ll) methoxide.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of
copper(ll) methoxide.

Table 1: Physical and Chemical Properties of Copper(ll) Methoxide
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Property Value Reference
Chemical Formula C2HeCuO2 [1]
Molar Mass 125.61 g/mol [1]
Blue to green powder or
Appearance [2]
crystals
Melting Point 206 °C (decomposes) [1]
CAS Number 1184-54-9 [1][7]

Table 2: Typical Reaction Conditions for Solventothermal Synthesis

Parameter Value Reference

Copper(ll) acetate

Starting Material [4]
monohydrate

Solvent/Reactant Methanol [4]

Temperature 120 - 160 °C [5]

Reaction Time 24 - 48 hours [5]

Yield Essentially quantitative [4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process and the general
reaction pathway.

Preparation Reaction Work-up & Purification
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Caption: Experimental workflow for the solventothermal synthesis of copper(ll) methoxide.
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Caption: General reaction pathway for the formation of copper(ll) methoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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